molecular formula C15H18N2 B8427821 (3,4-Dimethyl-phenyl)-(2-pyridin-3-yl-ethyl)-amine

(3,4-Dimethyl-phenyl)-(2-pyridin-3-yl-ethyl)-amine

Cat. No. B8427821
M. Wt: 226.32 g/mol
InChI Key: FQAZBNWQYSSLHJ-UHFFFAOYSA-N
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Patent
US08133909B2

Procedure details

In analogy to the procedure described for the synthesis of example 22, step 1, the title compound was prepared from 4-iodo-o-xylene and 2-pyridin-3-yl-ethylamine (CAS: 20173-24-4). MS (m/e): 227.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][CH2:17][NH2:18])[CH:11]=1>>[CH3:9][C:4]1[CH:3]=[C:2]([NH:18][CH2:17][CH2:16][C:12]2[CH:11]=[N:10][CH:15]=[CH:14][CH:13]=2)[CH:7]=[CH:6][C:5]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In analogy to the procedure described for the synthesis of example 22, step 1

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)NCCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.